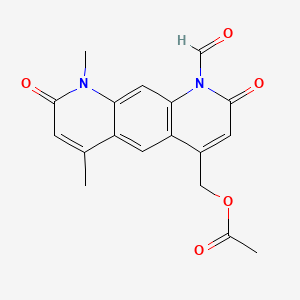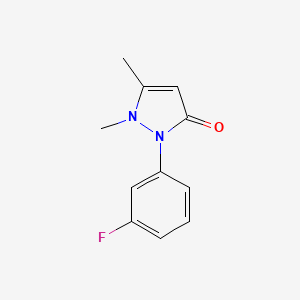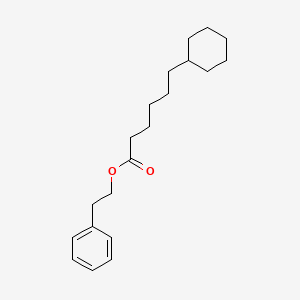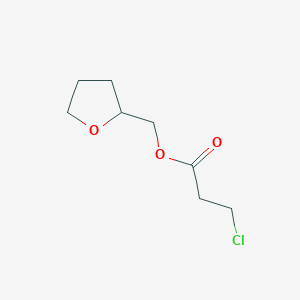
Oxolan-2-ylmethyl 3-chloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with tetrahydrofurfuryl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Oxolan-2-ylmethyl 3-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as 3-hydroxypropanoic acid or 3-aminopropanoic acid derivatives can be formed.
Hydrolysis: The primary products are 3-chloropropanoic acid and tetrahydrofurfuryl alcohol.
科学研究应用
Oxolan-2-ylmethyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
作用机制
The mechanism of action of oxolan-2-ylmethyl 3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-chloropropanoic acid: A precursor to oxolan-2-ylmethyl 3-chloropropanoate, used in similar chemical reactions.
Tetrahydrofurfuryl alcohol: Another precursor, used in the synthesis of various esters and other organic compounds.
Uniqueness
This compound is unique due to its combination of a chlorinated propanoic acid moiety and a tetrahydrofuran ring. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
属性
CAS 编号 |
4647-34-1 |
|---|---|
分子式 |
C8H13ClO3 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
oxolan-2-ylmethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H13ClO3/c9-4-3-8(10)12-6-7-2-1-5-11-7/h7H,1-6H2 |
InChI 键 |
GOKMPKJTXRTDFE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)COC(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
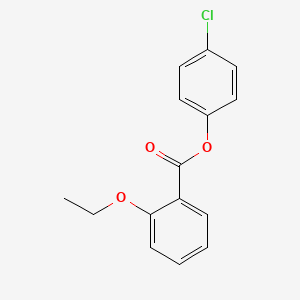


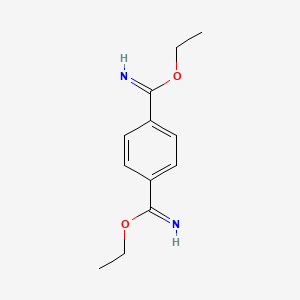
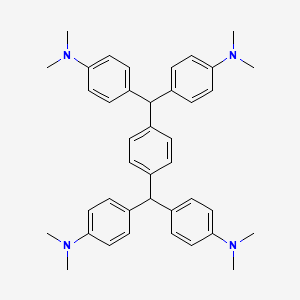
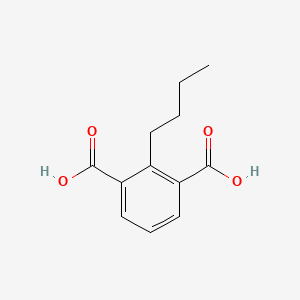
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
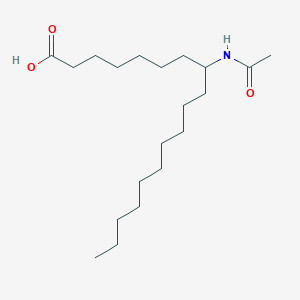
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
